

m-PEG3-CH2COOH molecular weight and formula

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Compound of Interest

Compound Name: m-PEG3-CH2COOH

Cat. No.: B1677525

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In-Depth Technical Guide: m-PEG3-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-acetic acid (**m-PEG3-CH2COOH**), a versatile bifunctional molecule widely employed in biomedical research and drug development. This document details its physicochemical properties, applications, and relevant experimental considerations.

Core Molecular Data

The fundamental properties of **m-PEG3-CH2COOH** are summarized in the table below. The nomenclature "m-PEG3" signifies a methoxy-capped chain with three ethylene glycol repeat units, terminating in an acetic acid group.

Property	Value	Source
Chemical Formula	C ₉ H ₁₈ O ₆	[1]
Molecular Weight	222.24 g/mol	[1]
CAS Number	16024-60-5	[1][2]
Purity	>96%	[1]
SMILES	OC(COCCOCCOCCOC)=O	[1]



It is important to distinguish **m-PEG3-CH2COOH** from similar compounds where the PEG chain length or the terminal acid differs. For instance, 3-(2-(2-methoxyethoxy)) ethoxy) propanoic acid (m-PEG2-propanoic acid) has a molecular formula of $C_8H_{16}O_5$ and a molecular weight of approximately 192.21 g/mol .[3]

Applications in Research and Drug Development

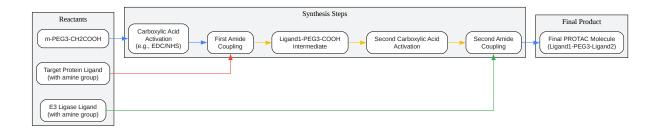
The primary utility of **m-PEG3-CH2COOH** lies in its function as a hydrophilic linker. The terminal carboxylic acid allows for covalent conjugation to primary amine groups on target molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond. This reaction is typically facilitated by activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The PEG component imparts increased hydrophilicity and biocompatibility to the resulting conjugate.

A prominent application for **m-PEG3-CH2COOH** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][4] The linker in a PROTAC, for which **m-PEG3-CH2COOH** is a common building block, plays a critical role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Experimental Workflow: Synthesis of a PROTAC using m-PEG3-CH2COOH

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, incorporating **m-PEG3-CH2COOH** as the linker. This process involves the sequential conjugation of the target protein ligand and the E3 ligase ligand to the linker.





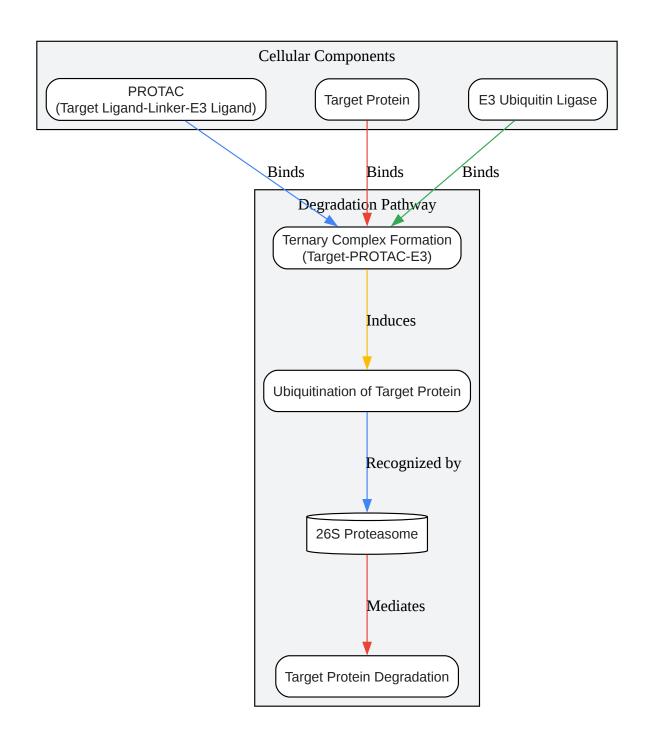
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Caption: Generalized workflow for the synthesis of a PROTAC molecule using **m-PEG3- CH2COOH** as a linker.

Logical Relationship: PROTAC Mechanism of Action

The diagram below illustrates the mechanism by which a PROTAC, synthesized using a linker like **m-PEG3-CH2COOH**, induces the degradation of a target protein.





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